molecular formula C21H19N5O B382630 3-(1H-1,2,3-Benzotriazol-1-YL)-N'-(1-(2-naphthyl)ethylidene)propanohydrazide CAS No. 384849-26-7

3-(1H-1,2,3-Benzotriazol-1-YL)-N'-(1-(2-naphthyl)ethylidene)propanohydrazide

Cat. No. B382630
CAS RN: 384849-26-7
M. Wt: 357.4g/mol
InChI Key: UNAVZGUPBFMGSV-PXLXIMEGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-1,2,3-Benzotriazol-1-YL)-N'-(1-(2-naphthyl)ethylidene)propanohydrazide, also known as BTEP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. In

Mechanism Of Action

3-(1H-1,2,3-Benzotriazol-1-YL)-N'-(1-(2-naphthyl)ethylidene)propanohydrazide acts as a selective antagonist of GluA2-lacking AMPA receptors by binding to the receptor and preventing the influx of calcium ions into the neuron. This mechanism of action is thought to underlie the neuroprotective effects of 3-(1H-1,2,3-Benzotriazol-1-YL)-N'-(1-(2-naphthyl)ethylidene)propanohydrazide in various neurological disorders.
Biochemical and Physiological Effects:
3-(1H-1,2,3-Benzotriazol-1-YL)-N'-(1-(2-naphthyl)ethylidene)propanohydrazide has been shown to have various biochemical and physiological effects, including the modulation of the GABAergic system, the inhibition of calcium influx into neurons, and the prevention of excitotoxicity. These effects are thought to contribute to the neuroprotective effects of 3-(1H-1,2,3-Benzotriazol-1-YL)-N'-(1-(2-naphthyl)ethylidene)propanohydrazide in various neurological disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of 3-(1H-1,2,3-Benzotriazol-1-YL)-N'-(1-(2-naphthyl)ethylidene)propanohydrazide is its selectivity for GluA2-lacking AMPA receptors, which allows for the specific targeting of these receptors without affecting other glutamate receptors. However, one of the limitations of 3-(1H-1,2,3-Benzotriazol-1-YL)-N'-(1-(2-naphthyl)ethylidene)propanohydrazide is its low solubility in water, which can make it difficult to work with in lab experiments.

Future Directions

For 3-(1H-1,2,3-Benzotriazol-1-YL)-N'-(1-(2-naphthyl)ethylidene)propanohydrazide research include the development of novel AMPA receptor antagonists with improved pharmacological properties, the investigation of 3-(1H-1,2,3-Benzotriazol-1-YL)-N'-(1-(2-naphthyl)ethylidene)propanohydrazide as a potential drug candidate for the treatment of anxiety and depression, and the exploration of 3-(1H-1,2,3-Benzotriazol-1-YL)-N'-(1-(2-naphthyl)ethylidene)propanohydrazide's neuroprotective effects in various neurological disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of 3-(1H-1,2,3-Benzotriazol-1-YL)-N'-(1-(2-naphthyl)ethylidene)propanohydrazide and to identify potential side effects or toxicity associated with its use.

Synthesis Methods

The synthesis method of 3-(1H-1,2,3-Benzotriazol-1-YL)-N'-(1-(2-naphthyl)ethylidene)propanohydrazide involves the reaction of 1-(2-naphthyl)ethylidene propanone with 3-(1H-1,2,3-benzotriazol-1-yl)propanoic acid hydrazide in the presence of a catalyst such as triethylamine. The reaction yields 3-(1H-1,2,3-Benzotriazol-1-YL)-N'-(1-(2-naphthyl)ethylidene)propanohydrazide, which can be purified through various methods such as column chromatography.

Scientific Research Applications

3-(1H-1,2,3-Benzotriazol-1-YL)-N'-(1-(2-naphthyl)ethylidene)propanohydrazide has been widely studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 3-(1H-1,2,3-Benzotriazol-1-YL)-N'-(1-(2-naphthyl)ethylidene)propanohydrazide has been shown to act as a selective antagonist of GluA2-lacking AMPA receptors, which are implicated in the pathogenesis of various neurological disorders such as epilepsy and stroke. In pharmacology, 3-(1H-1,2,3-Benzotriazol-1-YL)-N'-(1-(2-naphthyl)ethylidene)propanohydrazide has been investigated as a potential drug candidate for the treatment of anxiety and depression due to its ability to modulate the GABAergic system. In medicinal chemistry, 3-(1H-1,2,3-Benzotriazol-1-YL)-N'-(1-(2-naphthyl)ethylidene)propanohydrazide has been used as a lead compound for the design and synthesis of novel AMPA receptor antagonists with improved pharmacological properties.

properties

IUPAC Name

3-(benzotriazol-1-yl)-N-[(E)-1-naphthalen-2-ylethylideneamino]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O/c1-15(17-11-10-16-6-2-3-7-18(16)14-17)22-24-21(27)12-13-26-20-9-5-4-8-19(20)23-25-26/h2-11,14H,12-13H2,1H3,(H,24,27)/b22-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAVZGUPBFMGSV-PXLXIMEGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CCN1C2=CC=CC=C2N=N1)/C3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-1,2,3-Benzotriazol-1-YL)-N'-(1-(2-naphthyl)ethylidene)propanohydrazide

CAS RN

384849-26-7
Record name 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N'-(1-(2-NAPHTHYL)ETHYLIDENE)PROPANOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.